![molecular formula C9H12N2O6 B13822594 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: is a deuterated nucleoside analog. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with deuterium atoms replacing hydrogen atoms at specific positions. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the deuteration of uridine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction often requires a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups, forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-formyl-oxolan-2-yl]pyrimidine-2,4-dione.
Reduction: Formation of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]dihydropyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a stable isotope-labeled analog in various chemical studies, including reaction mechanism elucidation and kinetic isotope effect studies.
Biology: In biological research, the compound serves as a tool for studying nucleoside metabolism and the effects of deuterium incorporation on biological processes.
Industry: In the pharmaceutical industry, the compound can be used as a reference standard for analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The deuterium atoms can influence the compound’s interactions with enzymes involved in nucleoside metabolism, potentially altering the rates of enzymatic reactions. The presence of deuterium can also affect the compound’s hydrogen bonding interactions, impacting its binding affinity to molecular targets.
Comparison with Similar Compounds
5,6-dihydrouridine: A naturally occurring nucleoside with similar structural features but without deuterium incorporation.
2’-deoxyuridine: Another nucleoside analog with a similar pyrimidine ring structure but lacking the deuterium atoms.
Uniqueness: The incorporation of deuterium atoms in 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione imparts unique properties, such as increased metabolic stability and altered reaction kinetics. These features make it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |
InChI Key |
DRTQHJPVMGBUCF-SXFMXZDVSA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


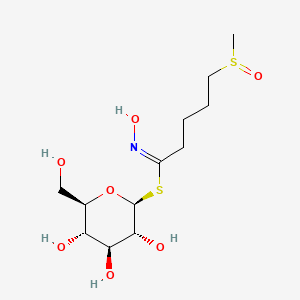
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)
![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
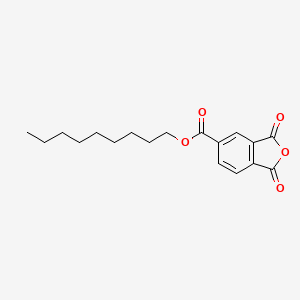
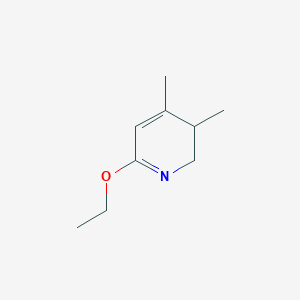
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
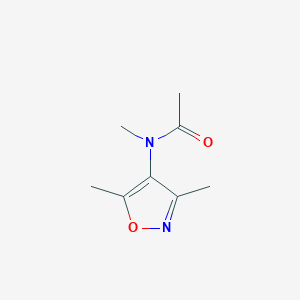
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)

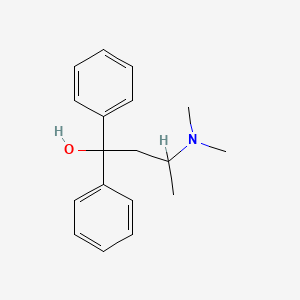
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
